ethyl 2-cycloheptyl-2-[3-(1H-pyrazol-4-yl)propanoylamino]acetate
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Overview
Description
Ethyl 2-cycloheptyl-2-[3-(1H-pyrazol-4-yl)propanoylamino]acetate is a complex organic compound that features a pyrazole ring, a cycloheptyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cycloheptyl-2-[3-(1H-pyrazol-4-yl)propanoylamino]acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Propanoylamino Group: The pyrazole derivative is then reacted with 3-bromopropanoic acid to introduce the propanoylamino group.
Cycloheptyl Group Introduction: The cycloheptyl group is introduced via a nucleophilic substitution reaction using cycloheptyl bromide.
Esterification: Finally, the compound is esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cycloheptyl-2-[3-(1H-pyrazol-4-yl)propanoylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-cycloheptyl-2-[3-(1H-pyrazol-4-yl)propanoylamino]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-cycloheptyl-2-[3-(1H-pyrazol-4-yl)propanoylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-cycloheptyl-2-[3-(1H-pyrazol-4-yl)propanoylamino]acetate can be compared with other pyrazole derivatives:
Ethyl 2-cycloheptyl-2-[3-(1H-pyrazol-3-yl)propanoylamino]acetate: Similar structure but with a different substitution pattern on the pyrazole ring.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-cycloheptyl-2-[3-(1H-pyrazol-4-yl)butanoylamino]acetate: Similar structure but with a longer carbon chain in the propanoylamino group.
Properties
IUPAC Name |
ethyl 2-cycloheptyl-2-[3-(1H-pyrazol-4-yl)propanoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-2-23-17(22)16(14-7-5-3-4-6-8-14)20-15(21)10-9-13-11-18-19-12-13/h11-12,14,16H,2-10H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWFTIQOBLQARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCCC1)NC(=O)CCC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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